molecular formula C16H25N3O3S B4494351 3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE

3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B4494351
M. Wt: 339.5 g/mol
InChI Key: WTLFZTVPSQQPDS-UHFFFAOYSA-N
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Description

3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Methanesulfonamido Group: This step involves the reaction of the benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidinyl Group: The final step includes the nucleophilic substitution of the benzamide with a pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonamido group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonamido and pyrrolidinyl groups could play crucial roles in binding to these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(DIMETHYLAMINO)PROPYL)-N-METHYLBENZAMIDE: Similar structure but lacks the methanesulfonamido group.

    3-(N-METHYLMETHANESULFONAMIDO)BENZOIC ACID: Contains the methanesulfonamido group but lacks the pyrrolidinyl group.

Uniqueness

3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE is unique due to the presence of both the methanesulfonamido and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-18(23(2,21)22)15-8-5-7-14(13-15)16(20)17-9-6-12-19-10-3-4-11-19/h5,7-8,13H,3-4,6,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLFZTVPSQQPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)NCCCN2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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